molecular formula C9H9BrO2 B3051416 2-(5-Bromo-2-methoxyphenyl)acetaldehyde CAS No. 33567-61-2

2-(5-Bromo-2-methoxyphenyl)acetaldehyde

Cat. No. B3051416
CAS RN: 33567-61-2
M. Wt: 229.07 g/mol
InChI Key: LQQJQOGVWKEJSZ-UHFFFAOYSA-N
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Description

  • Synonyms : None specified in the available data .

Scientific Research Applications

Metabolic Pathways in Animals

The metabolism of compounds related to 2-(5-Bromo-2-methoxyphenyl)acetaldehyde has been studied in animals. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed several metabolites, indicating multiple metabolic pathways. The first pathway leads to aldehyde metabolites through deamination, further transforming into alcohol and carboxylic acid metabolites. The second pathway involves desmethylation and acetylation of the amino group (Kanamori et al., 2002).

Synthetic Chemistry Applications

The compound has relevance in synthetic chemistry. For example, the Wittig reaction involving similar molecules resulted in specific polymers like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], which is used in composites with silica (Kubo et al., 2005). Additionally, the synthesis of α-bromo acid derivatives from similar bromoacetals demonstrates the compound's utility in creating various synthetic derivatives (Boyes & Hewson, 2000).

Detection and Sensory Applications

2-(5-Bromo-2-methoxyphenyl)acetaldehyde and related compounds have been explored for detection applications. A study on the detection of acetaldehyde, a structurally related compound, in liquor used a fluorescence sensor for a fast and highly selective response, demonstrating the potential for sensory applications (Yang et al., 2019).

Organic Chemistry and Catalysis

The compound and its derivatives are significant in organic chemistry and catalysis. Studies have explored its use in the synthesis of hydrogenated 2-benzazepin-1-ones (Quick & Wünsch, 2015) and in the methoxymethylation of alcohols (Ghorbani‐Vaghei et al., 2008).

Photoreactive Applications

The compound's photoreactive properties are useful in synthesizing protected diols, offering opportunities in controlled release and synthesis of complex molecules (Kostikov & Popik, 2008).

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQJQOGVWKEJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297169
Record name 2-(5-bromo-2-methoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33567-61-2
Record name NSC114592
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(5-bromo-2-methoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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